molecular formula C23H21N3O3S B2625205 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895445-26-8

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide

Cat. No.: B2625205
CAS No.: 895445-26-8
M. Wt: 419.5
InChI Key: KPJFNZSHGHFXNG-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” is a complex organic compound. It contains a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide . The benzimidazole-based molecules demonstrate significant anti-proliferative activity .


Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The molecular structure of this compound is complex and would be characterized via various spectroscopic techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .


Chemical Reactions Analysis

The compound is involved in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . The reaction conditions can be altered to obtain different products .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined using various techniques such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD .

Scientific Research Applications

Antitumor Effects and Kinase Inhibition

A series of newly synthesized anticancer compounds, including those with a benzimidazole moiety, demonstrated in vitro antitumor activity against various human cancer cell lines. These compounds also showed potent dual KSP and Aurora A kinase inhibition, indicating their potential for cancer therapy (Abd El‐All et al., 2015).

EGFR Inhibitors

Benzimidazole acetohydrazide derivatives were designed and synthesized, exhibiting selective epidermal growth factor receptor kinase inhibitor activity. This suggests their application in targeted cancer therapies (Demirel et al., 2017).

Antimicrobial and Antifungal Properties

Novel synthesized benzimidazole compounds demonstrated significant antimicrobial and antifungal activities. These findings support their potential use in developing new antimicrobial agents for various bacterial and fungal infections (Desai et al., 2011).

Antimicrobial and Antituberculosis Agents

A study on novel benzimidazole derivatives highlighted their promising antimicrobial properties against specific bacterial strains and their antitubercular activity against Mycobacterium tuberculosis. This points to their potential role in treating tuberculosis and bacterial infections (Jadhav et al., 2009).

Antifungal Activity

Research into benzimidazole-based compounds revealed their antifungal activity, suggesting their applicability in treating fungal infections (Brahmeshwari & Gullapelli, 2014).

Chemosensor Applications

Benzimidazole integrated with anthracene/pyrene derivatives were synthesized as efficient chemosensors for detecting aluminum ions, demonstrating the utility of benzimidazole compounds in environmental monitoring and biochemical research (Shree et al., 2019).

Anti-Malarial Activity

Novel thiosemicarbazone derivatives containing the benzimidazole moiety exhibited significant anti-malarial activity, highlighting the potential of benzimidazole derivatives in malaria treatment strategies (Divatia et al., 2014).

Future Directions

The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-16-10-12-17(13-11-16)30(28,29)15-14-22(27)24-19-7-3-2-6-18(19)23-25-20-8-4-5-9-21(20)26-23/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJFNZSHGHFXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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